4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4ClIN2S. This compound is characterized by the presence of chlorine and iodine atoms attached to a thieno[3,2-d]pyrimidine core, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
The synthesis of 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of a thieno[3,2-d]pyrimidine derivative with appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. These methods often employ large-scale reactors and continuous flow systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines or thiols under mild conditions, leading to the formation of new derivatives.
Suzuki Coupling Reactions: This compound can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts, forming carbon-carbon bonds and expanding its utility in organic synthesis.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine is primarily related to its ability to interact with specific molecular targets. In medicinal chemistry, it is often designed to inhibit the activity of certain enzymes or receptors by binding to their active sites. For example, kinase inhibitors derived from this compound can block the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methylthieno[3,2-d]pyrimidine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo[2,3-d]pyrimidine core instead of a thieno[3,2-d]pyrimidine core, which may result in different biological activities and reactivity.
4-Chloro-7-methylthieno[3,2-d]pyrimidine:
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and broadens its scope of applications in various fields of research and industry .
Properties
Molecular Formula |
C7H4ClIN2S |
---|---|
Molecular Weight |
310.54 g/mol |
IUPAC Name |
4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4ClIN2S/c1-3-10-5-4(9)2-12-6(5)7(8)11-3/h2H,1H3 |
InChI Key |
RFONBBNQPTVUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2I |
Origin of Product |
United States |
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